![molecular formula C30H46O4 B12437069 (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid
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Overview
Description
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid is a complex organic compound with a unique structure. This compound is characterized by its intricate pentacyclic framework and multiple chiral centers, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid involves several steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route typically starts with the construction of the pentacyclic skeleton through a series of cyclization reactions. Key intermediates are then functionalized to introduce the hydroxymethyl and oxo groups. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction of the oxo group can yield an alcohol.
Scientific Research Applications
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology, it serves as a probe to investigate enzyme-substrate interactions and metabolic pathways. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrially, it is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context. In therapeutic applications, the compound may inhibit key enzymes involved in disease progression or activate receptors that promote beneficial physiological responses.
Comparison with Similar Compounds
When compared to similar compounds, (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0{1,3.0{3,8.0^{12,16]octadecanyl]hept-2-enoic acid stands out due to its unique pentacyclic structure and multiple chiral centers. Similar compounds include other pentacyclic molecules with different functional groups or stereochemistry. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological effects.
Biological Activity
The compound (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid is a complex pentacyclic triterpene derivative known for its diverse biological activities. This article synthesizes existing research on its biological effects and therapeutic potential.
Biological Activity Overview
Pentacyclic triterpenes are recognized for their wide range of biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Hepatoprotective
- Antidiabetic
These activities are attributed to their ability to modulate various biochemical pathways and cellular processes.
Research indicates that the biological activity of pentacyclic triterpenes can be influenced by structural modifications. For instance:
- Anticancer Activity : Compounds with specific substituents have shown enhanced antiproliferative effects against various cancer cell lines. For example, derivatives with amino or amido side chains demonstrated significant activity in submicromolar concentrations in vitro .
- Anti-inflammatory Effects : Certain derivatives have been found to inhibit pro-inflammatory cytokines and pathways associated with inflammation .
- Antimicrobial Properties : The compound exhibits notable antibacterial and antifungal activities against various strains including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) indicating potent efficacy .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various pentacyclic triterpene derivatives on cancer cell lines such as K-562 and Z-138. The findings indicated that specific structural modifications significantly enhanced the compounds' inhibitory concentrations (IC50), suggesting a strong correlation between structure and biological activity .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that certain derivatives could effectively reduce the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial properties of the compound revealed that it exhibited strong activity against Gram-positive bacteria and fungi. The MIC values were significantly lower than those of standard antimicrobial agents used for comparison .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | IC50 values in submicromolar range | |
Anti-inflammatory | Inhibition of cytokine production | |
Antimicrobial | MIC against Staphylococcus aureus |
Table 2: Structure-Activity Relationship (SAR)
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)hept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34) |
InChI Key |
VEPCBVRKVVOSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Origin of Product |
United States |
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